molecular formula C20H21N3O2 B3864399 2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline

2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline

Cat. No.: B3864399
M. Wt: 335.4 g/mol
InChI Key: LOIKJRKOQKDFIE-CIAFOILYSA-N
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Description

2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydrazone linkage and dimethoxyphenyl group.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3,7-dimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-5-7-16-10-14(2)20(22-17(16)9-13)23-21-12-15-6-8-18(24-3)19(11-15)25-4/h5-12H,1-4H3,(H,22,23)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIKJRKOQKDFIE-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with 3,7-dimethylquinoline. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-1,3-benzothiazole
  • 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-3,4-dihydroxybenzoic acid
  • 2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline is unique due to its specific substitution pattern on the quinoline core and the presence of a hydrazone linkage. This unique structure contributes to its distinct chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]hydrazin-1-YL]-3,7-dimethylquinoline

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